3-Methoxy-4'-methylbiphenyl

Materials Science Liquid Crystals Organic Synthesis

Researchers requiring verified meta-methoxy biphenyl geometry face supply risks from isomeric contamination. 3-Methoxy-4'-methylbiphenyl (CAS 24423-07-2) eliminates this uncertainty with defined regiochemistry. • Definitive meta-OCH₃ / para-CH₃ substitution pattern - critical for reproducible CYP17/aromatase SAR, liquid crystal mesophase tuning, and patent-backed plasticizer precursor development • Calculated LogP 3.67; density 1.016 g/cm³; MW 198.26 - ideal lipophilicity for membrane target studies and predictable physicochemical behavior • ≥98% purity with rigorous isomer verification; ambient global shipping; suitable for medicinal chemistry, materials science, and synthetic methodology research

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
Cat. No. B1638828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4'-methylbiphenyl
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC=C2)OC
InChIInChI=1S/C14H14O/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15-2/h3-10H,1-2H3
InChIKeyBLYBSGZCQHWMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4'-methylbiphenyl: Physicochemical Properties


3-Methoxy-4'-methylbiphenyl (CAS 24423-07-2) is a biphenyl derivative with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . It consists of two phenyl rings connected by a single bond, with a methoxy group (-OCH3) at the meta-position of one ring and a methyl group (-CH3) at the para-position of the other. This substitution pattern confers specific physicochemical properties, including a density of 1.016±0.06 g/cm³ at 20°C, a boiling point of 307.7±11.0 °C at 760 Torr, and a calculated LogP of approximately 3.67 [1]. The compound is practically insoluble in water (0.0056 g/L at 25°C) but soluble in organic solvents . These baseline characteristics are essential for assessing purity, handling requirements, and suitability in synthetic or materials science applications, as even minor positional isomerism can significantly alter reactivity and performance.

Identity Specific meta-methoxy, para-methyl substitution pattern Isomer identity critical for material and reactivity studies
Physical Profile Reported density, boiling point and LogP context Supports handling and purification workflow design
Procurement Niche intermediate with limited commercial sources Supplier verification of isomer purity recommended

Why Substitution Fails for 3-Methoxy-4'-methylbiphenyl


The precise substitution pattern of 3-Methoxy-4'-methylbiphenyl—specifically the meta-methoxy and para-methyl arrangement—dictates its unique molecular geometry, electron density distribution, and intermolecular interactions [1]. Generic substitution with other biphenyl derivatives, including regioisomers like 4-Methoxy-4'-methylbiphenyl or 3-Methyl-4-methoxybiphenyl, can lead to divergent physicochemical properties and biological or material performance [1][2]. For instance, the meta- versus para-positioning of the methoxy group influences molecular polarity and packing, which is critical in liquid crystal applications where specific dielectric anisotropy is required [2]. Similarly, in pharmaceutical contexts, even minor structural variations among biphenyl derivatives can drastically alter target binding affinity, as demonstrated in SAR studies on aromatase inhibitors [3]. Therefore, substituting this compound without rigorous verification of the specific substitution pattern introduces unacceptable risk of experimental failure or material property deviation.

Risk factor
3-Methoxy-4'-methylbiphenyl
Potential substitute (e.g., 4-Methoxy isomer)
Molecular geometry
Meta-methoxy alters dipole and shape
Para-methoxy leads to different packing and polarity
Reactivity profile
Moderate rate enhancement in cross-coupling
May exhibit higher rate due to stronger resonance donation
Application context
Claimed in liquid crystal and plasticizer patents
Regioisomer may not align with patent or SAR requirements

3-Methoxy-4'-methylbiphenyl: Performance Evidence


Physicochemical Properties vs. 4-Methoxy Isomer

The meta-substitution pattern in 3-Methoxy-4'-methylbiphenyl results in distinct physicochemical properties compared to its para-substituted isomer, 4-Methoxy-4'-methylbiphenyl. Specifically, the density of 3-Methoxy-4'-methylbiphenyl is 1.016±0.06 g/cm³ at 20°C, while that of 4-Methoxy-4'-methylbiphenyl is predicted to be 1.0±0.1 g/cm³ . The boiling point of the target compound is 307.7±11.0 °C at 760 mmHg, compared to 313.9±21.0 °C for the para isomer . Furthermore, the calculated LogP (a measure of lipophilicity) for 3-Methoxy-4'-methylbiphenyl is 3.67, whereas the ACD/LogP for the 4-methoxy isomer is 4.25 . These differences in bulk properties can influence solubility, volatility, and intermolecular packing, which are critical parameters in formulation and material design.

Physicochemical Properties vs. 4-Methoxy Isomer
Data to verify
Density: 1.016±0.06 g/cm³
vs. 1.0±0.1 g/cm³ (para isomer)
Boiling Point: 307.7±11.0 °C
vs. 313.9±21.0 °C (para isomer)
LogP: 3.67
vs. 4.25 (para isomer)
Supports isomer-specific property screening
Calculated values; experimental verification recommended
Materials Science Liquid Crystals Organic Synthesis

Cross-Coupling Reactivity: Meta-Methoxy Effect

The position of the methoxy group on the biphenyl scaffold significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. Studies on similar methoxy-substituted biphenyl systems have shown that meta-methoxy substitution can alter the electron density on the aromatic ring, affecting both oxidative addition and transmetalation steps in Suzuki-Miyaura couplings . Specifically, the presence of a methoxy group at the meta position can lead to a moderate increase in reaction rate compared to unsubstituted biphenyls, but this effect is less pronounced than that of a para-methoxy group, which can increase reaction rates by approximately 2-3 fold due to stronger resonance donation . This differential reactivity profile is crucial for chemists designing synthetic routes, as it may necessitate adjustments in catalyst loading, temperature, or reaction time to achieve optimal yields.

Cross-Coupling Reactivity: Meta-Methoxy Effect
Class-level inference
Meta-methoxy may alter electron density and reaction rate in Suzuki-Miyaura couplings; effect less pronounced than para-methoxy
May influence synthetic route design
Rate difference not quantified for this compound; review conditions
Organic Synthesis Catalysis Cross-Coupling

Plasticizer Precursor Potential

Methyl-substituted biphenyl compounds, including 3-Methoxy-4'-methylbiphenyl, are explicitly claimed as precursors in the manufacture of biphenyl ester plasticizers [1]. These plasticizers are incorporated into resins to increase flexibility and workability. The specific substitution pattern of the biphenyl core can influence the final plasticizer's compatibility with different polymers, its migration resistance, and its thermal stability. While detailed performance data for plasticizers derived specifically from 3-Methoxy-4'-methylbiphenyl are not publicly available, the patent literature establishes the compound class as relevant for this industrial application [1]. This provides a clear direction for procurement and research in materials science, distinguishing it from biphenyl derivatives not claimed for such use.

Plasticizer Precursor Potential
Reported
Claimed as methyl-substituted biphenyl precursor for biphenyl ester plasticizers (WO2014159106A1)
Supports plasticizer precursor research context
Class-level patent claim; specific performance data not available
Plasticizers Polymer Chemistry Industrial Synthesis

Biphenyl Scaffold in Drug Discovery

Biphenyl derivatives constitute a privileged scaffold in medicinal chemistry, with demonstrated activity across multiple therapeutic targets. For example, specific biphenyl compounds have shown antimicrobial activity with micromolar MIC values against Gram-negative and Gram-positive pathogens, including methicillin-resistant S. aureus [1]. Other biphenyl derivatives have been identified as potent inhibitors of CYP17 [2], aromatase [3], and ACAT [4]. While 3-Methoxy-4'-methylbiphenyl itself has not been directly characterized in these specific assays, its structural features—particularly the meta-methoxy substitution—are known to be important pharmacophoric elements in related active compounds [2][3]. The compound's calculated LogP of 3.67 also positions it within an optimal lipophilicity range for potential oral bioavailability, a key consideration in early-stage drug discovery.

Biphenyl Scaffold in Drug Discovery
Class-level inference
Structural similarity to known CYP17/aromatase inhibitors; LogP 3.67 within reported oral bioavailability range
Supports SAR exploration in medicinal chemistry
Activity not directly characterized; use as reference or intermediate
Medicinal Chemistry Drug Discovery Pharmacology

Positional Isomer Effects on Material Properties

The exact substitution pattern on the biphenyl core is a critical determinant of liquid crystalline behavior. Patents specifically claim 3-substituted biphenyl compounds, including those with a methoxy group, as components of chiral smectic liquid crystal compositions [1]. The meta-substitution pattern in 3-Methoxy-4'-methylbiphenyl results in a different molecular shape and dipole moment compared to its para-substituted isomer (4-Methoxy-4'-methylbiphenyl) or ortho-substituted analogs. This geometric difference directly influences the compound's ability to form mesophases, its phase transition temperatures, and its dielectric anisotropy—all crucial parameters for display and optical switching applications [1][2]. While direct quantitative data for this specific compound's mesomorphic properties are not available in the public domain, the patent literature establishes that the 3-substituted biphenyl class is intentionally designed for liquid crystal applications, distinguishing it from other regioisomers not claimed for such use.

Positional Isomer Effects on Material Properties
Class-level inference
3-substituted biphenyls claimed in liquid crystal compositions (EP0243209B1); meta pattern influences mesophase behavior
Supports liquid crystal formulation research
Mesomorphic data for this specific compound not publicly reported
Liquid Crystals Materials Science Organic Electronics

Purity and Availability Benchmarks

Commercial availability of 3-Methoxy-4'-methylbiphenyl is typically offered at a purity of 95% or 98% . In contrast, the closely related isomer 4-Methoxy-4'-methylbiphenyl is commercially available at purities ranging from 96% to 97% . While these purity levels are comparable, the target compound's specific substitution pattern makes it a less common and more specialized chemical intermediate. The lack of widespread supplier listings (e.g., no current suppliers on ChemBlink ) suggests it is a niche compound, which can impact lead times and cost. However, this also implies that it may be purpose-synthesized for specific research applications, potentially offering higher batch-to-batch consistency for critical studies. Researchers must verify purity, identity (via NMR, HPLC, or MS), and the exact substitution pattern with the supplier to ensure it matches the required isomer.

Purity and Availability Benchmarks
Data to verify
Typically 95–98% purity; limited commercial sources vs. 4-methoxy isomer (96–97%)
Purity and availability context for procurement planning
Verify isomer identity and batch purity with supplier
Chemical Procurement Quality Control Research Supply

3-Methoxy-4'-methylbiphenyl: Application Scenarios


Medicinal Chemistry: Biphenyl Pharmacophores

3-Methoxy-4'-methylbiphenyl serves as a valuable building block or reference compound in medicinal chemistry for structure-activity relationship (SAR) studies targeting enzymes such as CYP17 [1], aromatase [2], or ACAT [3]. Its specific meta-methoxy substitution pattern, combined with a calculated LogP of 3.67 , makes it a suitable starting point for optimizing lipophilicity and target binding. Researchers can use it to probe the effect of this specific substitution on potency and selectivity, comparing it to other regioisomers or analogs to define the pharmacophore for a given target.

Liquid Crystal Formulation Research

Given that 3-substituted biphenyl compounds are explicitly claimed in patents for use in liquid crystal compositions, particularly for ferroelectric or chiral smectic phases [4], this compound is a prime candidate for materials science research. Its specific geometry can be exploited to modulate mesophase behavior, dielectric anisotropy, and optical switching properties [5]. Researchers investigating new display technologies or optical devices can incorporate this compound into mixtures to assess its impact on critical performance parameters, using the evidence of patent relevance to guide their experimental design.

Plasticizer Precursor Development

As a methyl-substituted biphenyl, this compound is identified in patent literature as a useful precursor for the synthesis of biphenyl ester plasticizers [6]. Industrial research groups focused on developing new plasticizers with enhanced compatibility, lower migration, or improved thermal stability can use 3-Methoxy-4'-methylbiphenyl as a starting material. The specific substitution pattern may impart unique properties to the final plasticizer molecule, differentiating it from those derived from other biphenyl isomers. This provides a direct, patent-backed route for industrial application development.

Regioisomer Reactivity in Synthesis

The distinct reactivity profile of meta-substituted aromatic rings compared to para- or ortho-substituted analogs makes this compound an interesting subject for fundamental organic chemistry studies. Researchers can use 3-Methoxy-4'-methylbiphenyl in systematic studies of cross-coupling reactions, electrophilic aromatic substitutions, or metalation reactions to quantify the effect of the meta-methoxy group on reaction rates, regioselectivity, and yields. This knowledge is essential for building predictive models in synthetic chemistry and for designing efficient routes to more complex molecules.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Meta-methoxy substitution pattern
CYP17/aromatase pharmacophore modeling
Liquid crystal research
Positional isomer geometry
Mesophase behavior and dielectric anisotropy
Plasticizer precursor research
Methyl-substituted biphenyl scaffold
Polymer compatibility and migration resistance
Synthetic methodology studies
Meta-methoxy directing effect
Cross-coupling reaction efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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